



# The Leicester Cough Questionnaire in Gefapixant Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Gefapixant**, a selective P2X3 receptor antagonist, has emerged as a novel therapeutic agent for refractory or unexplained chronic cough.[1][2] Clinical development of **Gefapixant** has extensively utilized the Leicester Cough Questionnaire (LCQ) as a key patient-reported outcome (PRO) measure to assess cough-specific quality of life.[3][4] The LCQ is a well-validated, 19-item self-administered questionnaire that evaluates the impact of chronic cough across three domains: physical, psychological, and social.[5] This document provides detailed application notes and protocols for the use of the LCQ in the context of **Gefapixant** clinical trials, based on published data from key studies such as COUGH-1 (NCT03449134), COUGH-2 (NCT03449147), and a Phase 3b trial in recent-onset chronic cough (NCT04193202).

# Data Presentation: LCQ Outcomes in Gefapixant Clinical Trials

The following tables summarize the quantitative data from pivotal clinical trials of **Gefapixant**, focusing on the Leicester Cough Questionnaire as an endpoint.

Table 1: Baseline LCQ Scores in **Gefapixant** Clinical Trials



| Clinical Trial                | Treatment Group      | Mean Baseline LCQ Total<br>Score (approx.) |
|-------------------------------|----------------------|--------------------------------------------|
| COUGH-1 & COUGH-2<br>(Pooled) | Gefapixant 45 mg BID | 10.4                                       |
| Placebo                       | 10.4                 |                                            |
| Phase 3b (Recent-Onset Cough) | Gefapixant 45 mg BID | 10.8                                       |
| Placebo                       | 10.8                 |                                            |

#### Source:

Table 2: Change from Baseline in LCQ Total Score

| Clinical<br>Trial                            | Treatment<br>Group      | Timepoint | Mean Change from Baseline in LCQ Total Score | Treatment<br>Difference<br>vs. Placebo<br>(95% CI) | p-value |
|----------------------------------------------|-------------------------|-----------|----------------------------------------------|----------------------------------------------------|---------|
| Phase 3b<br>(Recent-<br>Onset<br>Cough)      | Gefapixant<br>45 mg BID | Week 12   | 4.34                                         | 0.75 (0.06,<br>1.44)                               | 0.034   |
| Placebo                                      | Week 12                 | 3.59      |                                              |                                                    |         |
| COUGH-1 &<br>COUGH-2<br>(Pooled<br>Analysis) | Gefapixant<br>45 mg BID | -         | 3.46                                         | -                                                  | -       |

#### Source:

Table 3: LCQ Responder Analysis



A clinically meaningful improvement in the LCQ total score is defined as an increase of ≥1.3 points from baseline.

| Clinical Trial                      | Treatment<br>Group      | Timepoint | Percentage of<br>Responders<br>(≥1.3-point<br>increase) | Odds Ratio vs.<br>Placebo (95%<br>CI) |
|-------------------------------------|-------------------------|-----------|---------------------------------------------------------|---------------------------------------|
| Phase 3b<br>(Recent-Onset<br>Cough) | Gefapixant 45<br>mg BID | Week 12   | 80.6%                                                   | 2.01 (1.21, 3.32)                     |
| Placebo                             | Week 12                 | 67.4%     |                                                         |                                       |
| COUGH-1 &<br>COUGH-2<br>(Pooled)    | Gefapixant 45<br>mg BID | Week 24   | 73.5%                                                   | 1.37 (1.06, 1.77)                     |
| Placebo                             | Week 24                 | 67.0%     |                                                         |                                       |

#### Source:

# Experimental Protocols Leicester Cough Questionnaire (LCQ) Administration

Objective: To assess the impact of chronic cough on a patient's quality of life using a validated, self-administered questionnaire.

#### Materials:

- Leicester Cough Questionnaire (paper or electronic version). Note: The LCQ is a copyrighted instrument and permission for its use should be obtained.
- Quiet and private space for the participant to complete the questionnaire.

#### Procedure:



- Timing of Administration: The LCQ was administered at baseline and at subsequent study visits, such as Week 4, 8, 12, and 24, to assess changes over time.
- Participant Instructions:
  - Provide the participant with the LCQ and clear instructions.
  - Instruct the participant to consider their experiences over the previous two weeks when answering the questions.
  - Explain that they should respond to each of the 19 questions by selecting the option that best describes their situation.
  - The questionnaire uses a 7-point Likert scale, where a lower score indicates a greater negative impact of the cough.
- Completion:
  - Allow the participant 5-10 minutes to complete the questionnaire independently.
  - Ensure all 19 items are completed.

## **LCQ Scoring Protocol**

Objective: To calculate the domain and total scores of the LCQ to quantify the impact of cough on quality of life.

#### Procedure:

- Item Scoring: Each of the 19 items is scored on a 7-point scale.
- Reverse Scoring: Items 4 and 15 require reverse scoring. The score for these items is calculated as: 8 - original score.
- Domain Score Calculation: The LCQ is divided into three domains:
  - Physical Domain (8 items): Sum the scores for the items in this domain and divide by 8.



- Psychological Domain (7 items): Sum the scores for the items in this domain and divide by
   7.
- Social Domain (4 items): Sum the scores for the items in this domain and divide by 4.
- Each domain score will range from 1 to 7.
- Total Score Calculation: Sum the three domain scores. The total LCQ score ranges from 3
  (worst quality of life) to 21 (best quality of life).

### Statistical Analysis of LCQ Data in Gefapixant Trials

Objective: To statistically evaluate the effect of **Gefapixant** compared to placebo on coughspecific quality of life as measured by the LCQ.

#### Methodology:

- Analysis of Continuous Data (LCQ Score Change): The change from baseline in the LCQ total score was a key endpoint. In the Phase 3b trial, this was the primary efficacy endpoint.
   The analysis was performed using a longitudinal analysis of covariance (ANCOVA) model.
- Responder Analysis: The percentage of participants who achieved a clinically meaningful
  improvement in their LCQ total score (an increase of ≥1.3 points) was a secondary endpoint
  in the COUGH-1 and COUGH-2 trials. This was analyzed using a logistic regression model
  to calculate the odds ratio of response for Gefapixant versus placebo.

# Visualizations Signaling Pathway of Gefapixant





Click to download full resolution via product page

Caption: Mechanism of action of **Gefapixant** in inhibiting the cough reflex.

# **Experimental Workflow for LCQ in a Clinical Trial**





Click to download full resolution via product page

Caption: Workflow for LCQ administration and analysis in **Gefapixant** trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Exploring the Potential of a P2X3 Receptor Antagonist: Gefapixant in the Management of Persistent Cough Associated with Interstitial Lung Disease [mdpi.com]
- 3. Gefapixant curbs chronic cough independent of its duration Medical Conferences [conferences.medicom-publishers.com]
- 4. Improvements in Objective and Subjective Measures of Chronic Cough with Gefapixant: A Pooled Phase 3 Efficacy Analysis of Predefined Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resref.com [resref.com]
- To cite this document: BenchChem. [The Leicester Cough Questionnaire in Gefapixant Clinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671419#using-leicester-cough-questionnaire-in-gefapixant-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com